N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
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Description
N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C25H27FN4O2 and its molecular weight is 434.515. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivatives
Formation of Polycyclic Spirooxindoles : A study conducted by Sun et al. (2017) explored the formation of spiro[indoline-3,2′-pyrrolo[2,1-a]isoquinolines] through a three-component reaction involving isoquinolinium salts, suggesting the potential for creating diverse polycyclic structures.
Synthesis of Fluoroalkyl-Substituted Derivatives : Research by Peng and Zhu (2001) highlights reactions of N-benzylisoquinolinium ylides, leading to fluoroalkylated indolizine and pyrrolo[2,1-a]isoquinoline derivatives.
Biological and Pharmacological Studies
Assessment in Tumor Proliferation : Dehdashti et al. (2013) conducted a study on the safety and dosimetry of a cellular proliferative marker related to the compound , evaluating its potential in imaging tumor proliferation by PET in patients with malignant neoplasms.
MDR Modulating Activity : A study by Ma et al. (2004) focused on the design and synthesis of isoquinoline derivatives, identifying compounds with significant multidrug resistance modulating activity.
Materials and Chemistry Research
Photolysis and Pyrolysis Studies : Singh and Prager (1992) investigated the photolysis and pyrolysis of certain isoquinoline derivatives, shedding light on chemical pathways and reactions under specific conditions.
Bimetallic Ruthenium Complexes : Research by Swavey and Wang (2015) synthesized a bimetallic Ru(II) complex involving a related compound, studying its binding with DNA and its potential application in photodynamic therapy.
Chemistry of Derivatives
Cycloaddition of Azomethine Ylides : A study by Novikov et al. (2005) focused on the synthesis of fluoro-substituted pyrroles and pyrrolo-isoquinolines through the reaction of azomethine ylides, indicating the versatility of these compounds in synthetic chemistry.
Metalation-Cyclisation in Chemical Synthesis : The research by Ardeo et al. (2000) describes the cyclisation of N-(o-halobenzyl)pyrroles, highlighting the synthesis of pyrrolo[1,2-b]isoquinolinones, demonstrating the utility in complex organic syntheses.
Properties
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N-[(4-fluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O2/c1-29-13-4-7-22(29)23(30-14-12-19-5-2-3-6-20(19)17-30)16-28-25(32)24(31)27-15-18-8-10-21(26)11-9-18/h2-11,13,23H,12,14-17H2,1H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKOCPXIUBIYHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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